Diaminomethylidene(ethyl)azanium;sulfate
Description
Diaminomethylidene(ethyl)azanium sulfate (IUPAC name: [4-azaniumyl-2-(2-hydroxyethyl)phenyl]azanium sulfate; CAS: 93841-25-9) is a bifunctional organic sulfate salt. Its molecular formula is C₈H₁₄N₂O₅S, with a molecular weight of 250.27 g/mol . Structurally, it features a para-phenylenediammonium core substituted with a hydroxyethyl group and a sulfate counterion. This compound is primarily utilized in hair dye formulations and as an intermediate in organic synthesis due to its stability and reactivity .
Properties
Molecular Formula |
C6H20N6O4S |
|---|---|
Molecular Weight |
272.33 g/mol |
IUPAC Name |
diaminomethylidene(ethyl)azanium;sulfate |
InChI |
InChI=1S/2C3H9N3.H2O4S/c2*1-2-6-3(4)5;1-5(2,3)4/h2*2H2,1H3,(H4,4,5,6);(H2,1,2,3,4) |
InChI Key |
UKQVDMIAGTYDFN-UHFFFAOYSA-N |
Canonical SMILES |
CC[NH+]=C(N)N.CC[NH+]=C(N)N.[O-]S(=O)(=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Ethylenediamine Sulfate
1,1-Dimethylguanidinium Sulfate
- Molecular Formula : C₃H₁₂N₃·HSO₄
- Molecular Weight : 199.22 g/mol
- Key Features : Contains a dimethyl-substituted guanidinium cation paired with sulfate.
- Applications : Employed in ionic liquids and catalysis due to strong hydrogen-bonding capacity.
- Contrast : The guanidinium core enhances hydrogen-bonding interactions compared to the phenylenediammonium system, making it more suitable for crystal engineering .
Bis[(diaminomethylidene)azanium] Tetrazol-olate Complex
- Molecular Formula : 2CH₆N₃⁺·C₂N₈O₂²⁻
- Molecular Weight : 288.28 g/mol
- Key Features : A guanidinium-based salt with a tetrazol-olate anion, forming a 3D hydrogen-bonded network via N–H⋯O/N interactions.
- Applications : Used in coordination polymers and energetic materials.
- Contrast: The tetrazol-olate anion introduces explosive properties absent in Diaminomethylidene(ethyl)azanium sulfate, limiting its use in consumer products .
Structural and Functional Analysis
Hydrogen-Bonding Networks
- Diaminomethylidene(ethyl)azanium sulfate: Forms moderate hydrogen bonds via –NH₃⁺ and sulfate groups, suitable for dye stability .
- Guanidinium Salts (e.g., 1,1-Dimethylguanidinium sulfate): Exhibit stronger N–H⋯O/S interactions, enabling applications in supramolecular chemistry .
- Bis[(diaminomethylidene)azanium] Complex: Creates extensive 3D networks with eight-membered rings, critical for high-density materials .
Diaminomethylidene(ethyl)azanium Sulfate
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